molecular formula C10H10O3S B1379593 [4-(Prop-2-yne-1-sulfonyl)phenyl]methanol CAS No. 1795330-63-0

[4-(Prop-2-yne-1-sulfonyl)phenyl]methanol

Cat. No.: B1379593
CAS No.: 1795330-63-0
M. Wt: 210.25 g/mol
InChI Key: JPWAVIPDHLCZIA-UHFFFAOYSA-N
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Description

[4-(Prop-2-yne-1-sulfonyl)phenyl]methanol is a useful research compound. Its molecular formula is C10H10O3S and its molecular weight is 210.25 g/mol. The purity is usually 95%.
BenchChem offers high-quality [4-(Prop-2-yne-1-sulfonyl)phenyl]methanol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about [4-(Prop-2-yne-1-sulfonyl)phenyl]methanol including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

(4-prop-2-ynylsulfonylphenyl)methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10O3S/c1-2-7-14(12,13)10-5-3-9(8-11)4-6-10/h1,3-6,11H,7-8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JPWAVIPDHLCZIA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C#CCS(=O)(=O)C1=CC=C(C=C1)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

210.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

[4-(Prop-2-yne-1-sulfonyl)phenyl]methanol synthesis protocol

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Synthesis of [4-(Prop-2-yne-1-sulfonyl)phenyl]methanol

Executive Summary

This guide provides a comprehensive, research-grade protocol for the synthesis of [4-(prop-2-yne-1-sulfonyl)phenyl]methanol, a bifunctional molecule of significant interest in medicinal chemistry and materials science. The molecule's propargyl group serves as a versatile handle for copper-catalyzed azide-alkyne cycloaddition (CuAAC) or "click chemistry," while the primary alcohol offers a site for further functionalization. This document details a robust two-step synthetic pathway, commencing with the commercially available 4-(hydroxymethyl)benzenesulfonyl chloride. The protocol emphasizes not only the procedural steps but also the underlying chemical principles, safety considerations, and methods for purification and characterization, making it a valuable resource for researchers in drug development and chemical synthesis.

Introduction: Strategic Importance of the Target Molecule

The compound [4-(prop-2-yne-1-sulfonyl)phenyl]methanol is a valuable heterocyclic building block. Its utility is derived from its orthogonal functionalities:

  • Terminal Alkyne: The propargyl group is a premier functional group for "click chemistry," enabling the efficient and specific covalent linkage to azide-containing molecules. This reaction is widely exploited in bioconjugation, drug discovery (e.g., in the assembly of Proteolysis Targeting Chimeras, or PROTACs), and polymer science.[1]

  • Hydroxymethyl Group: The primary alcohol (-CH₂OH) on the phenyl ring provides a secondary point for modification, such as esterification or etherification, allowing for the attachment of other chemical entities or tuning of physicochemical properties like solubility.

  • Sulfone Linker: The sulfone group is a chemically robust and metabolically stable linker. It is not susceptible to enzymatic cleavage and imparts a specific bent geometry to the molecule, which can be critical in designing molecules with precise three-dimensional structures.

This combination makes the target molecule an ideal linker or scaffold for constructing complex molecular architectures.

Optimized Synthetic Strategy

The synthesis is designed as a two-step process that is both efficient and scalable. The core of this strategy is the formation of a carbon-sulfur bond via nucleophilic substitution.

Retrosynthetic Analysis: The target molecule can be disconnected at the S-C bond of the propargyl group. This leads back to a sulfinate salt nucleophile and a propargyl electrophile (propargyl bromide). The sulfinate salt, in turn, is readily accessible from the corresponding sulfonyl chloride through a simple reduction.

Forward Synthesis Plan:

  • Step 1: Reduction. 4-(Hydroxymethyl)benzenesulfonyl chloride is reduced using sodium sulfite to yield the key intermediate, sodium 4-(hydroxymethyl)benzenesulfinate.

  • Step 2: Alkylation. The sulfinate salt is then alkylated with propargyl bromide in an Sₙ2 reaction to form the final product, [4-(prop-2-yne-1-sulfonyl)phenyl]methanol.

This pathway is chosen for its high efficiency, use of readily available starting materials[2], and avoidance of protecting group chemistry for the benzylic alcohol, which is stable under these reaction conditions.

Caption: Overall reaction scheme for the synthesis.

Detailed Experimental Protocol

This section provides a step-by-step methodology for the synthesis.

Materials and Instrumentation
Reagents & Solvents Grade Supplier Example
4-(Hydroxymethyl)benzenesulfonyl chloride≥97%BLD Pharm[2]
Sodium sulfite (Na₂SO₃)ACS Reagent, ≥98%Sigma-Aldrich
Sodium bicarbonate (NaHCO₃)ACS Reagent, ≥99.7%Sigma-Aldrich
Propargyl bromide (80 wt. % in toluene)TechnicalSigma-Aldrich
N,N-Dimethylformamide (DMF)Anhydrous, 99.8%Sigma-Aldrich
Ethyl Acetate (EtOAc)ACS GradeFisher Scientific
HexanesACS GradeFisher Scientific
Brine (Saturated NaCl solution)--
Anhydrous Magnesium Sulfate (MgSO₄)Laboratory Grade-

Instrumentation: Standard laboratory glassware, magnetic stirrer/hotplate, rotary evaporator, vacuum filtration apparatus, and a flash chromatography system.

Workflow Visualization

Caption: Step-by-step experimental workflow diagram.

Part A: Synthesis of Sodium 4-(hydroxymethyl)benzenesulfinate
  • Reaction Setup: To a 250 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 4-(hydroxymethyl)benzenesulfonyl chloride (10.0 g, 48.4 mmol), sodium sulfite (12.2 g, 96.8 mmol, 2.0 equiv), and sodium bicarbonate (8.1 g, 96.8 mmol, 2.0 equiv).

    • Causality: Sodium sulfite is the reducing agent. Sodium bicarbonate is added as a base to neutralize the HCl byproduct, preventing side reactions.

  • Reaction Execution: Add 100 mL of deionized water to the flask. Heat the resulting suspension to 100°C with vigorous stirring. Maintain this temperature for 4 hours. The mixture should become a clear, homogeneous solution.

  • Isolation: After 4 hours, cool the reaction flask in an ice-water bath to 0-5°C. If precipitation is slow, scratch the inside of the flask with a glass rod or add a seed crystal.

  • Filtration and Drying: Collect the resulting white precipitate by vacuum filtration. Wash the solid with two portions of ice-cold deionized water (2x 20 mL) and then with a small amount of cold ethanol. Dry the solid under high vacuum to a constant weight.

    • Expected Outcome: A white crystalline solid, sodium 4-(hydroxymethyl)benzenesulfinate, with an expected yield of 80-90%. This intermediate is used directly in the next step.

Part B: Synthesis of [4-(Prop-2-yne-1-sulfonyl)phenyl]methanol
  • Reaction Setup: To a 250 mL round-bottom flask, add the dried sodium 4-(hydroxymethyl)benzenesulfinate from Part A (assuming ~7.8 g, ~38.7 mmol based on an 85% yield) and 80 mL of anhydrous DMF. Stir the mixture until the solid is fully dissolved.

  • Reagent Addition: Add propargyl bromide (80% solution in toluene, 5.5 mL, ~46.4 mmol, 1.2 equiv) dropwise to the solution at room temperature.

    • Causality: A slight excess of the alkylating agent ensures complete consumption of the limiting sulfinate salt. DMF is an excellent polar aprotic solvent for Sₙ2 reactions.

  • Reaction Execution: Heat the reaction mixture to 60°C and stir for 6 hours. Monitor the reaction progress by TLC (e.g., 50% EtOAc/Hexanes).

  • Workup: Cool the reaction to room temperature and pour it into 400 mL of cold water. A precipitate may form. Extract the aqueous mixture with ethyl acetate (3 x 100 mL).

  • Purification Prelude: Combine the organic layers and wash with water (2 x 100 mL) and then with brine (1 x 100 mL). Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product as a pale yellow oil or solid.

  • Final Purification: Purify the crude material by flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes (e.g., 20% to 60% EtOAc). Combine the fractions containing the pure product and remove the solvent under reduced pressure.

    • Self-Validation: The purification step is critical. Pure fractions should show a single spot on TLC. The final product's identity and purity must be confirmed by characterization.[3]

    • Expected Outcome: A white to off-white solid with an expected yield of 70-85%.

Safety Precautions

All procedures must be conducted in a well-ventilated fume hood while wearing appropriate Personal Protective Equipment (PPE), including a lab coat, safety goggles, and nitrile gloves.

  • Propargyl Alcohol/Bromide: These reagents are flammable, highly toxic by ingestion and inhalation, and can be absorbed through the skin.[4][5][6] They are also corrosive and can cause severe burns.[7] Handle with extreme care.

  • 4-(Hydroxymethyl)benzenesulfonyl chloride: This is a corrosive solid and a lachrymator. Avoid inhalation of dust and contact with skin.

  • DMF: N,N-Dimethylformamide is a reproductive toxin. Avoid inhalation and skin contact.

Characterization

The identity and purity of the final product, [4-(prop-2-yne-1-sulfonyl)phenyl]methanol (MW: 210.25 g/mol ), should be confirmed by standard analytical techniques.

  • ¹H NMR (400 MHz, CDCl₃):

    • δ ~7.8-7.9 ppm (d, 2H): Aromatic protons ortho to the sulfone group.

    • δ ~7.5-7.6 ppm (d, 2H): Aromatic protons meta to the sulfone group.

    • δ ~4.8 ppm (s, 2H): Benzylic protons of the -CH₂OH group.

    • δ ~4.1 ppm (d, 2H): Methylene protons adjacent to the sulfone (-SO₂-CH₂-).

    • δ ~2.3 ppm (t, 1H): Acetylenic proton (-C≡CH).

  • Mass Spectrometry (ESI+): Expected m/z = 211.05 [M+H]⁺, 233.03 [M+Na]⁺.

  • Infrared (IR) Spectroscopy:

    • ~3500-3300 cm⁻¹: Broad O-H stretch (alcohol).

    • ~3300 cm⁻¹: Sharp ≡C-H stretch (alkyne).

    • ~2120 cm⁻¹: C≡C stretch (alkyne).

    • ~1320 & 1150 cm⁻¹: Asymmetric and symmetric S=O stretches (sulfone).

References

  • Sodium Hydride - Standard Operating Procedure. (2012). University of California, Santa Barbara. [Link]

  • Qassem, T. A., et al. (2024). Suzuki-type sulfonylation of aryl boron compounds: A powerful tool for synthesis of diaryl sulfones. Chemical Review and Letters. [Link]

  • Organic Chemistry Portal. Propargyl sulfone synthesis by C-S coupling reactions. organic-chemistry.org. [Link]

  • Wikipedia. (n.d.). Propargyl alcohol. en.wikipedia.org. [Link]

  • New Jersey Department of Health. (2009). HAZARD SUMMARY: SODIUM HYDRIDE. nj.gov. [Link]

  • International Programme on Chemical Safety & the Commission of the European Communities. (1993). International Chemical Safety Cards: PROPARGYL ALCOHOL. ilo.org. [Link]

  • ResearchGate. (n.d.). Suzuki–Miyaura Coupling of (Hetero)Aryl Sulfones: Complementary Reactivity Enables Iterative Polyaryl Synthesis. researchgate.net. [Link]

  • Alkali Metals Ltd. (n.d.). MSDS for SODIUM HYDRIDE. alkalimetals.com. [Link]

  • ChemScience. (2024). Safety Data Sheet: Sodium hydride, 55 - 60% suspension in mineral oil. chem-science.co.uk. [Link]

  • Royal Society of Chemistry. (n.d.). 'Awaken' aryl sulfonyl fluoride: a new partner in the Suzuki–Miyaura coupling reaction. pubs.rsc.org. [Link]

  • Qassem, T. A., et al. (2024). Suzuki-type sulfonylation of aryl boron compounds: A powerful tool for synthesis of diaryl sulfones. Chemical Review and Letters. [Link]

  • New Jersey Department of Health. (2004). HAZARD SUMMARY: PROPARGYL ALCOHOL. nj.gov. [Link]

  • Ataman Kimya. (n.d.). PROPARGYL ALCOHOL. ataman-kimya.com. [Link]

  • ResearchGate. (n.d.). Sulfonylation of Propargyl Alcohols with Sulfinamides for the Synthesis of Allenyl Sulfones. researchgate.net. [Link]

  • ChemRxiv. (n.d.). The Suzuki−Miyaura Coupling of Aryl Sulfones. chemrxiv.org. [Link]

  • Google Patents. (n.d.). DE3830696A1 - Process for the preparation of aqueous solutions of alkali metal salts or of the ammonium salt of propyne-3-sulphonic acid.
  • ResearchGate. (2014). How to purify a sulfonated porphyrins or the other organic compounds?. researchgate.net. [Link]

  • Organic Chemistry Portal. (2022). Sulfonylation of Propargyl Alcohols with Sulfinamides for the Synthesis of Allenyl Sulfones. organic-chemistry.org. [Link]

  • Reddit. (2024). Question on purifying aryl Sulfonic acids. reddit.com. [Link]

  • Google Patents. (n.d.). US3496224A - Purification of sulfonic acids.
  • MDPI. (2023). Recent Advances in the Synthesis of Propargyl Derivatives, and Their Application as Synthetic Intermediates and Building Blocks. mdpi.com. [Link]

  • Organic Chemistry Portal. (n.d.). Sulfonate synthesis by sulfonylation (tosylation). organic-chemistry.org. [Link]

  • Wikipedia. (n.d.). Reductive desulfonylation. en.wikipedia.org. [Link]

  • National Center for Biotechnology Information. (n.d.). Recent Advances in the Synthesis of Propargyl Derivatives, and Their Application as Synthetic Intermediates and Building Blocks. ncbi.nlm.nih.gov. [Link]

  • Organic Syntheses. (n.d.). Benzenesulfonyl chloride. orgsyn.org. [Link]

  • PubChem. (n.d.). [4-(Prop-2-yn-1-yloxy)phenyl]methanol. pubchem.ncbi.nlm.nih.gov. [Link]

  • Scholars Research Library. (2017). Synthesis of New Sulfonamide Derivatives-Phenyl. scholarsresearchlibrary.com. [Link]

  • AIChE. (2018). Synthesis and Characterization of Novel Sulfonated Amine Block Copolymers for Direct Methanol Fuel Cells. aiche.org. [Link]

Sources

Methodological & Application

synthesis of antibody-drug conjugates using alkyne linkers

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: High-Fidelity Synthesis of Antibody-Drug Conjugates (ADCs) Using Alkyne-Azide Click Chemistry

Abstract

This application note provides a rigorous technical framework for the synthesis of Antibody-Drug Conjugates (ADCs) utilizing alkyne-based bioorthogonal chemistry. We focus on the two dominant modalities: Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) and Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) .[1][2][] Unlike traditional maleimide-cysteine conjugations, which are susceptible to retro-Michael exchange and instability in plasma, alkyne-azide "click" chemistry yields a stable triazole linkage. This guide details protocol optimization, linker selection (DBCO vs. BCN), and critical purification strategies to ensure high homogeneity and optimal Drug-to-Antibody Ratios (DAR).

Technology Selection: Engineering the Optimal Linkage

Before initiating synthesis, the choice of click chemistry variant is critical.[4][5] While CuAAC offers rapid kinetics, the requirement for copper catalysts poses risks of protein oxidation. SPAAC is copper-free but requires bulky, hydrophobic cyclooctynes.

Comparative Analysis of Click Modalities
FeatureSPAAC (Copper-Free) CuAAC (Copper-Catalyzed)
Reaction Mechanism Strain-promoted [3+2] cycloadditionCu(I)-catalyzed [3+2] cycloaddition
Key Reagents Cyclooctynes (DBCO, BCN)Terminal Alkyne + CuSO₄ + THPTA/TBTA
Kinetics (

)
0.1 – 1.0 M⁻¹s⁻¹ (Slower)10 – 100 M⁻¹s⁻¹ (Fast)
Biocompatibility High (No catalyst required)Low to Medium (Cu can oxidize Met/His residues)
Regioselectivity Mixture of 1,4- and 1,5-regioisomersStrictly 1,4-regioisomer
Primary ADC Use Clinical/In vivo (e.g., ADCT-601)In vitro screening / Non-sensitive proteins
Linker Selection: DBCO vs. BCN
  • DBCO (Dibenzocyclooctyne): The industry standard. High reactivity but significant hydrophobicity, which can lead to ADC aggregation if the payload is also hydrophobic (e.g., PBD dimers).

  • BCN (Bicyclo[6.1.0]nonyne): Less hydrophobic and smaller steric footprint. Preferred when minimizing aggregation is paramount, though reaction kinetics are slightly slower than DBCO with certain azides.

Strategic Workflow Visualization

The following diagram illustrates the critical path from antibody modification to the final purified ADC.

ADC_Synthesis_Workflow mAb Native mAb Act Activation (NHS-Azide / Enz-Azide) mAb->Act Modification mAb_Az mAb-Azide Intermediate Act->mAb_Az Desalting Click Click Reaction (SPAAC/CuAAC) mAb_Az->Click Pay Alkyne-Linker-Payload (DBCO/BCN) Pay->Click + Excess Payload Crude Crude ADC Click->Crude Incubation Pur Purification (TFF / SEC / HIC) Crude->Pur Removal of Free Drug QC QC Characterization (MS, HIC-HPLC) Pur->QC Final Release

Figure 1: Step-by-step workflow for generating ADCs using alkyne-azide click chemistry.

Detailed Protocols

Protocol A: Antibody Functionalization (Installation of the "Handle")

Objective: Install azide moieties onto the antibody lysine residues using an NHS-ester linker. This method is stochastic but robust.

Materials:

  • Monoclonal Antibody (mAb) in PBS, pH 7.4 (free of amines like Tris/Glycine).

  • Azido-PEG4-NHS Ester (increases solubility compared to alkyl linkers).

  • Desalting Column (e.g., Zeba Spin, 40K MWCO).

Step-by-Step:

  • Buffer Exchange: Ensure mAb is in 1X PBS, pH 7.4. Adjust concentration to 5–10 mg/mL.

  • Linker Preparation: Dissolve Azido-PEG4-NHS ester in anhydrous DMSO to 10 mM. Critical: Prepare immediately before use to prevent hydrolysis.

  • Reaction: Add the NHS-linker to the mAb solution.

    • Target DAR 2-4: Use a 5–8 molar excess of linker over mAb.

    • Target DAR >4: Use a 10–15 molar excess .

  • Incubation: Incubate at Room Temperature (RT) for 1 hour or 4°C overnight with gentle rocking.

  • Purification (Intermediate): Remove excess NHS-linker using a desalting column equilibrated with PBS. This step is vital to prevent the free linker from consuming the expensive payload in the next step.

  • Quantification: Measure absorbance at 280 nm to determine mAb recovery. (Note: Azides are not UV-active enough to quantify directly; MS is required for precise loading determination).

Protocol B: Conjugation via SPAAC (The "Click")

Objective: Covalently attach the DBCO-Payload to the Azide-mAb.

Materials:

  • Azide-labeled mAb (from Protocol A).

  • DBCO-Linker-Payload (e.g., DBCO-PEG4-MMAE).

  • Dimethyl sulfoxide (DMSO) or Dimethylformamide (DMF).[6]

Step-by-Step:

  • Payload Solubilization: Dissolve DBCO-Payload in DMSO to 5–10 mM.

  • Reaction Setup: Add DBCO-Payload to the Azide-mAb solution.

    • Stoichiometry: Add 1.5 to 2.0 equivalents of DBCO-Payload per azide group (not per antibody).

    • Example: If mAb has 4 azides, add 6–8 equivalents of payload relative to the mAb.

    • Organic Solvent Limit: Ensure final DMSO concentration is <10% (v/v) to prevent mAb precipitation.

  • Incubation: Incubate at RT for 2–4 hours or 4°C overnight.

    • Tip: SPAAC is slower than NHS chemistry. 4 hours is usually sufficient for >95% conversion.

  • Quenching (Optional): Add excess Sodium Azide (10 mM final) to react with any remaining DBCO-payload, rendering it inert and easier to separate.

Protocol C: Purification and Polishing

Unconjugated hydrophobic payloads can form non-covalent aggregates with the ADC. Rigorous purification is required.

  • Tangential Flow Filtration (TFF): For scales >50 mg. Use a 30 kDa or 50 kDa MWCO membrane. Diafilter against 10–15 volumes of formulation buffer (e.g., 20 mM Histidine, 6% Trehalose, pH 6.0).

  • Size Exclusion Chromatography (SEC): For scales <50 mg. Removes aggregates and small molecules.

  • Hydrophobic Interaction Chromatography (HIC): (Optional) Used if separation of specific DAR species (e.g., isolating DAR 4 from DAR 2/6) is required.

Quality Control & Characterization

A "self-validating" system requires confirming identity and purity.

MethodPurposeAcceptance Criteria
HIC-HPLC Determine Drug-to-Antibody Ratio (DAR) and drug distribution.Average DAR within ±0.3 of target. Free drug <1%.
SEC-HPLC Analyze aggregation (High Molecular Weight species).Monomer >95%.
LC-MS (Q-TOF) Precise mass measurement of heavy/light chains.Mass shift corresponds to integer number of payloads (+/- ~10 Da).
Endotoxin Safety for in vivo use.<0.1 EU/mg.

Mechanism of Action Diagram

The chemical stability of the triazole ring is the cornerstone of this technology.

Reaction_Mechanism Azide Antibody-N=N=N (Azide) TS Concerted Transition State (Strain Release) Azide->TS Alkyne DBCO-Drug (Strained Alkyne) Alkyne->TS Triazole Stable Triazole Linkage (ADC) TS->Triazole k ~ 0.3 M-1s-1 No Catalyst

Figure 2: Mechanism of Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC).[]

Expert Troubleshooting (The "Why" behind the "What")

  • Issue: Precipitation during conjugation.

    • Cause: The DBCO-payload is too hydrophobic.

    • Solution: Use a PEGylated linker (min PEG4) between the DBCO and the drug. Alternatively, switch to BCN, which is less hydrophobic than the fused benzene rings of DBCO. Add propylene glycol (up to 20%) to the buffer to stabilize hydrophobic payloads.

  • Issue: Low conjugation efficiency.

    • Cause: Steric hindrance or hydrolysis of the NHS-azide before attachment.

    • Solution: Ensure the NHS-azide stock is fresh. For the click reaction, increase the incubation time or temperature (up to 37°C), provided the mAb is stable.

  • Issue: High aggregation in SEC.

    • Cause: Over-conjugation (DAR > 6) leads to hydrophobicity-driven aggregation.

    • Solution: Target a lower DAR by reducing the NHS-azide input during Protocol A.

References

  • Agard, N. J., Prescher, J. A., & Bertozzi, C. R. (2004). A strain-promoted [3 + 2] azide-alkyne cycloaddition for covalent modification of biomolecules in living systems. Journal of the American Chemical Society, 126(46), 15046–15047. Link

  • Sletten, E. M., & Bertozzi, C. R. (2011). Bioorthogonal chemistry: fishing for selectivity in a sea of functionality. Angewandte Chemie International Edition, 50(41), 9616–9641. Link

  • Debets, M. F., et al. (2011). Bioconjugation with strained alkynes and azides.[][4][5][7][8][9][10][][12] Accounts of Chemical Research, 44(9), 805–815. Link

  • Dommerholt, J., et al. (2010). Readily accessible bicyclononynes for bioorthogonal labeling and three-dimensional imaging of living cells. Angewandte Chemie, 49(49), 9422–9425. Link

  • Beck, A., et al. (2017). Strategies and challenges for the next generation of antibody–drug conjugates. Nature Reviews Drug Discovery, 16, 315–337. Link

Sources

Troubleshooting & Optimization

Technical Support Center: Mitigating Copper Toxicity in Bioorthogonal Labeling

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational Subject: Live-Cell Labeling Optimization (CuAAC & SPAAC) Audience: Application Scientists, Cell Biologists, Drug Discovery Leads

Core Directive: The Toxicity Paradox

The Challenge: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) is the gold standard for reaction kinetics and specificity in bioorthogonal chemistry. However, the catalyst—Cu(I)—is inherently cytotoxic to living systems.[1][2]

The Mechanism of Failure: In an aqueous, aerobic environment (cell culture), Cu(I) rapidly oxidizes to Cu(II). To maintain the catalytic cycle, a reductant (Sodium Ascorbate) is required.[1] This cycle inadvertently triggers a Fenton-like reaction, generating Reactive Oxygen Species (ROS) such as superoxide anions (


) and hydroxyl radicals (

). These radicals cleave DNA, oxidize lipids, and trigger apoptosis, often before the labeling reaction is complete.
Visualization: The ROS Generation Cycle vs. Ligand Protection

This diagram illustrates how standard conditions generate toxicity and how chelating ligands intervene.

CopperToxicity node_cu Cu(II) Source (CuSO4) node_cui Active Catalyst Cu(I) node_cu->node_cui Reduced by Ascorbate node_ros ROS Generation (Superoxide/Hydroxyl) node_cui->node_ros Rxn with O2 node_label Successful Labeling node_cui->node_label Catalyzes Azide-Alkyne node_asc Ascorbate (Reductant) node_asc->node_cui node_death Cell Death (Apoptosis) node_ros->node_death DNA/Lipid Damage node_ligand Protective Ligand (BTTAA/BTTES) node_ligand->node_cui Chelates & Stabilizes

Figure 1: Mechanism of Cu(I) toxicity and the protective role of accelerating ligands.[1][3][4][5] Without ligands, the cycle favors ROS production; ligands divert the metal toward catalysis.

Protocol Optimization: The "Safe-Click" System

To label live cells without killing them, you must transition from "standard" click chemistry to Ligand-Assisted Copper-Catalyzed Click Chemistry (LACC) .

A. Ligand Selection Matrix

Do not use TBTA for live cells; it is insoluble and toxic. Use the table below to select the correct ligand.

FeatureBTTAA (Recommended)BTTES THPTA TBTA
Primary Use Live Cell Surface & IntracellularLive Cell SurfaceFixed Cells / LysatesSynthetic Chemistry
Reaction Rate Very High (Fastest)HighModerateSlow
ROS Suppression ExcellentExcellentGoodPoor
Solubility Water SolubleWater SolubleWater SolubleDMSO required
Toxicity LowLow (Negative charge repels uptake)Low-ModerateHigh
B. The Self-Validating Live-Cell Protocol

Standard Operating Procedure for adherent mammalian cells (e.g., HeLa, CHO).

Reagents:

  • Cu source: CuSO

    
     (Pentahydrate)
    
  • Ligand: BTTAA (preferred) or BTTES[6]

  • Reductant: Sodium Ascorbate (Must be fresh)

  • Probe: Azide- or Alkyne-fluorophore

Step-by-Step Workflow:

  • Preparation of the "Click Mix" (Critical Step):

    • Premix CuSO

      
       and the Ligand before  adding to the reaction buffer. This ensures the copper is chelated before it encounters the cells.
      
    • Ratio: Maintain a 1:5 or 1:6 ratio of Cu:Ligand.[6]

    • Example: Mix 2 µL of 20 mM CuSO

      
       with 10 µL of 50 mM BTTAA.
      
  • Ascorbate Addition:

    • Add Sodium Ascorbate last.

    • Final Concentrations in well:

      • CuSO

        
        :  20–50 µM (Do not exceed 100 µM for live cells).
        
      • Ligand: 100–300 µM.

      • Ascorbate: 2.5 mM.

  • Incubation:

    • Add the mixture to cells in complete media (phenol-red free preferred) or PBS + 1% BSA.

    • Time: 3–5 minutes is often sufficient for surface labeling; 10–30 minutes for intracellular.

    • Note: Keep time short to minimize ROS exposure.

  • Termination:

    • Immediately remove solution.

    • Wash 3x with PBS containing 1 mM EDTA (removes bound copper) and 1% BSA.

Troubleshooting & FAQs

Scenario 1: "My cells are detaching or dying after labeling."

Root Cause: Copper overdose or ROS accumulation.[7]

  • Corrective Action 1 (Ratio Check): Ensure your Ligand:Cu ratio is at least 5:1. Excess ligand acts as a sacrificial antioxidant.

  • Corrective Action 2 (Concentration): Drop CuSO

    
     to 10–20 µM.
    
  • Corrective Action 3 (Reagent Quality): Sodium Ascorbate oxidizes rapidly in air (turning yellow). Use only white, crystalline ascorbate prepared fresh (within 15 mins).

Scenario 2: "The cells are alive, but the fluorescence signal is weak."

Root Cause: Slow kinetics at low copper concentrations.

  • Corrective Action 1 (Picolyl Azides): Switch your fluorophore to a Picolyl Azide derivative. These probes contain an internal copper-chelating motif that boosts reaction speed by up to 25-fold, allowing you to use very low copper (10 µM) while maintaining high signal.

  • Corrective Action 2 (Ligand Switch): If using THPTA, switch to BTTAA. It promotes faster kinetics.[8][9]

Scenario 3: "I see high background fluorescence."

Root Cause: Non-specific binding of the dye or incomplete washing.

  • Corrective Action: Include a "scavenger" wash. Wash with PBS containing 1% BSA and 0.5 mM EDTA. The albumin soaks up hydrophobic dye, and EDTA strips copper.

Troubleshooting Decision Tree

Troubleshooting node_start Start: Evaluate Experiment node_dead Issue: High Cell Death node_start->node_dead node_weak Issue: Weak Signal node_start->node_weak node_bg Issue: High Background node_start->node_bg node_ratio Check Ligand:Cu Ratio (Must be > 5:1) node_dead->node_ratio Step 1 node_picolyl Use Picolyl Azide Probe (Boosts signal at low Cu) node_weak->node_picolyl Best Solution node_wash Add BSA/EDTA Wash node_bg->node_wash node_conc Lower Cu to 10-20 µM node_ratio->node_conc If ratio OK node_spaac Switch to SPAAC (Copper-Free) node_conc->node_spaac If still toxic

Figure 2: Decision matrix for troubleshooting common live-cell labeling failures.

Alternative Workflows: When to Ditch Copper

If your cell line is hypersensitive (e.g., primary neurons, stem cells) and even 10 µM Copper/BTTAA causes toxicity, you must switch to Copper-Free Click Chemistry (SPAAC) .

  • Chemistry: Strain-Promoted Azide-Alkyne Cycloaddition.[3][8][10][11][12]

  • Reagents: DBCO (Dibenzocyclooctyne) or BCN (Bicyclononyne).

  • Pros: Zero copper toxicity.

  • Cons: Slower kinetics (requires longer incubation, 30-60 mins) and the reagents are bulkier, potentially affecting protein function.

References

  • Besanceney-Webler, C., et al. (2011). Increasing the Efficacy of Bioorthogonal Click Reactions for Bioconjugation: A Comparative Study. Angewandte Chemie International Edition. [Link]

    • Establishes BTTAA as superior to THPTA for live-cell applic
  • Uttamapinant, C., et al. (2012). Fast, Cell-Compatible Click Chemistry with Copper-Chelating Azides for Biomolecular Labeling.[3] Angewandte Chemie. [Link]

    • Describes Picolyl Azides and the optimiz
  • Kennedy, D.C., et al. (2011). Cellular consequences of copper complexes used to catalyze bioorthogonal click reactions. Bioconjugate Chemistry. [Link]

    • Detailed analysis of copper toxicity mechanisms and ligand environments.
  • Agard, N. J., et al. (2004). A Strain-Promoted [3 + 2] Azide−Alkyne Cycloaddition for Covalent Modification of Biomolecules in Living Systems. Journal of the American Chemical Society. [Link]

    • Foundational text for Copper-Free (SPAAC)

Sources

Bioconjugation Technical Support Center: Troubleshooting & FAQs

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for bioconjugation. This guide is designed for researchers, scientists, and drug development professionals to provide expert, field-proven insights into common challenges encountered during bioconjugation experiments. Here, you will find troubleshooting advice and frequently asked questions (FAQs) in a user-friendly format to help you resolve specific issues and optimize your conjugation strategies.

General Troubleshooting

This section addresses overarching issues that can occur regardless of the specific chemistry being used, such as low reaction yields, protein aggregation, and difficulties with purification and characterization.

Low or No Conjugation Yield

Issue: After performing the conjugation reaction and purification, the yield of the desired bioconjugate is significantly lower than expected or non-existent.

This is one of the most common and frustrating challenges in bioconjugation. The root causes can often be traced back to suboptimal reaction conditions, reagent quality, or the biomolecules themselves.

Troubleshooting Flowchart: Low Conjugation Yield

Low_Yield_Troubleshooting start Low Conjugation Yield reagent_quality 1. Check Reagent Quality & Handling start->reagent_quality reagent_fresh Are reagents fresh and stored correctly? reagent_quality->reagent_fresh reagent_fresh->start No, remake/re-order reagent_solution Were stock solutions prepared immediately before use? reagent_fresh->reagent_solution Yes reagent_solution->start No, prepare fresh buffer_issues 2. Evaluate Buffer Composition reagent_solution->buffer_issues Yes buffer_amines Does the buffer contain competing nucleophiles (e.g., Tris, glycine)? buffer_issues->buffer_amines buffer_amines->start Yes, perform buffer exchange buffer_ph Is the pH optimal for the specific chemistry? buffer_amines->buffer_ph No buffer_ph->start No, adjust pH reaction_conditions 3. Assess Reaction Conditions buffer_ph->reaction_conditions Yes molar_ratio Is the molar ratio of reagents optimized? reaction_conditions->molar_ratio molar_ratio->start No, optimize ratio reaction_time_temp Are reaction time and temperature appropriate? molar_ratio->reaction_time_temp Yes reaction_time_temp->start No, adjust time/temp biomolecule_issues 4. Investigate Biomolecule Reactivity reaction_time_temp->biomolecule_issues Yes reactive_sites Are target functional groups (amines, thiols) accessible? biomolecule_issues->reactive_sites reactive_sites->start No, consider alternative sites disulfide_bonds For thiol conjugation, are disulfide bonds reduced? reactive_sites->disulfide_bonds Yes disulfide_bonds->start No, add reduction step purification 5. Review Purification Method disulfide_bonds->purification Yes method_choice Is the purification method (e.g., SEC, HIC) appropriate and optimized? purification->method_choice method_choice->start No, optimize purification success Yield Improved method_choice->success Yes EDC_NHS_Workflow start Start: Carboxyl-containing Molecule step1 Step 1: Activation Buffer: MES, pH 4.5-6.0 start->step1 add_edc_nhs Add EDC and Sulfo-NHS (in molar excess) step1->add_edc_nhs incubate1 Incubate 15-30 min at RT add_edc_nhs->incubate1 wash Wash/Remove excess EDC/NHS (Critical to prevent polymerization) incubate1->wash step2 Step 2: Coupling Buffer: PBS, pH 7.2-8.5 wash->step2 add_amine Add Amine-containing Molecule step2->add_amine incubate2 Incubate 2 hours at RT add_amine->incubate2 quench Quench reaction (e.g., with hydroxylamine or Tris) incubate2->quench purify Purify final conjugate quench->purify end End: Stable Amide Bond purify->end

Validation & Comparative

A Senior Application Scientist's Guide to Mass Spectrometry Analysis of Proteins Labeled with [4-(Prop-2-yne-1-sulfonyl)phenyl]methanol and its Alternatives

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals venturing into the intricate world of chemoproteomics, the ability to selectively label and identify proteins within their native environment is paramount. This guide provides an in-depth, technical comparison of protein labeling for mass spectrometry using [4-(Prop-2-yne-1-sulfonyl)phenyl]methanol, a sulfonyl fluoride-based probe, and its key alternatives. We will delve into the causality behind experimental choices, present supporting data, and provide detailed protocols to empower you to make informed decisions for your research.

Introduction: The Power of Covalent Protein Labeling

The functional landscape of a proteome is dynamic and complex. To understand cellular processes, identify drug targets, and elucidate mechanisms of action, we need tools to capture snapshots of protein activity and interactions. Covalent labeling, coupled with the analytical power of mass spectrometry, has emerged as a cornerstone of modern proteomics. By forming a stable, covalent bond with specific amino acid residues, these chemical probes allow for the enrichment and subsequent identification of protein subsets, providing invaluable insights that are often missed by traditional proteomic approaches.

At the heart of this strategy lies the "warhead," a reactive functional group on the probe that targets specific amino acid side chains, and a "handle," a bioorthogonal moiety—often an alkyne or azide—that enables subsequent "click" chemistry for the attachment of reporter tags like biotin or fluorophores[1][2]. This guide focuses on a versatile sulfonyl fluoride probe, [4-(Prop-2-yne-1-sulfonyl)phenyl]methanol, and compares its performance and applications with other widely used covalent labeling reagents.

The Protagonist: [4-(Prop-2-yne-1-sulfonyl)phenyl]methanol

[4-(Prop-2-yne-1-sulfonyl)phenyl]methanol belongs to the family of sulfonyl fluoride (SF) probes. The sulfonyl fluoride moiety is a privileged electrophile in chemical biology due to its unique reactivity profile. While classically known as inhibitors of serine proteases, SF probes have been shown to react with a broader range of nucleophilic amino acid residues, including tyrosine, lysine, serine, and threonine, depending on the local protein microenvironment.[3][4] This "context-dependent" reactivity makes them powerful tools for exploring diverse protein classes. The propargyl group (an alkyne) serves as the bioorthogonal handle for downstream applications.

The reactivity of the sulfonyl fluoride warhead is based on the principle of Sulfur Fluoride Exchange (SuFEx) chemistry.[3] This reaction involves the nucleophilic attack of an amino acid side chain on the sulfur atom of the sulfonyl fluoride, leading to the displacement of the fluoride ion and the formation of a stable covalent sulfonyl linkage.

The Contenders: A Comparative Overview of Alternative Labeling Reagents

To provide a comprehensive evaluation, we will compare the sulfonyl fluoride probe with three other major classes of alkyne-tagged labeling reagents, each with its own distinct reactivity profile.

Reagent ClassPrimary Target Residue(s)Bond FormedKey AdvantagesKey Limitations
Sulfonyl Fluoride Serine, Tyrosine, LysineSulfonylBroad reactivity profile, can target less nucleophilic residuesReactivity can be context-dependent, potentially leading to lower stoichiometry
Iodoacetamide-Alkyne CysteineThioetherHigh specificity for reactive cysteines, robust and well-established chemistryLimited to cysteine-containing proteins, potential for off-target reaction with other nucleophiles at high concentrations
Maleimide-Alkyne CysteineThioetherHigh specificity for cysteines, generally more stable than iodoacetamide adductsCan undergo hydrolysis, potential for off-target reactions with lysine at higher pH
NHS-Ester-Alkyne Lysine, N-terminusAmideTargets abundant and surface-exposed lysines, stable amide bond formationCan lead to extensive labeling, potentially altering protein properties; hydrolysis of the NHS ester is a competing reaction

Head-to-Head Comparison: Performance and Applications

The choice of a labeling reagent is dictated by the specific biological question being addressed. Here, we compare the key performance characteristics of our four contenders.

Labeling Efficiency and Specificity
  • Sulfonyl Fluoride Probes: These probes offer a unique advantage in their ability to target multiple nucleophilic residues. This broad reactivity can be beneficial for discovering novel protein-ligand interactions and for profiling enzyme classes beyond the traditional cysteine-targeting reagents.[5][6][7] However, the reactivity is highly dependent on the local protein environment, meaning that not all serines, tyrosines, or lysines will be labeled. This can result in lower overall labeling stoichiometry compared to more aggressive reagents but can also provide a layer of functional selectivity, preferentially labeling residues in active sites or binding pockets.[7][8]

  • Iodoacetamide and Maleimide Probes: Both iodoacetamide and maleimide reagents exhibit high reactivity and selectivity for the thiol group of cysteine residues.[9][10][11] Cysteine is a relatively low-abundance amino acid, and its nucleophilicity is often modulated by its local environment, making it an excellent target for activity-based protein profiling.[12] While both are highly specific, maleimides are generally considered more selective for thiols than iodoacetamides, which can sometimes react with other nucleophiles like histidine and methionine, particularly at higher pH and concentrations.[11]

  • NHS-Ester Probes: N-hydroxysuccinimide (NHS) esters are highly reactive towards primary amines, primarily targeting the ε-amino group of lysine residues and the N-terminal α-amino group of proteins.[13][14][15] Lysine is a highly abundant and often surface-exposed amino acid, leading to the potential for extensive protein labeling.[14] While this can be advantageous for general protein tagging, it can also lead to a heterogeneous population of labeled proteins and may interfere with protein function if critical lysine residues are modified.[16] The high reactivity of NHS esters also makes them susceptible to hydrolysis in aqueous buffers, which can reduce labeling efficiency.[15][17]

Experimental Workflow and Mass Spectrometry Analysis

The overall experimental workflow for all four labeling strategies is conceptually similar, involving cell or lysate treatment with the alkyne-tagged probe, followed by click chemistry to attach a biotin tag for enrichment, and finally, mass spectrometry analysis of the enriched proteins.

experimental_workflow cluster_labeling Protein Labeling cluster_click Click Chemistry cluster_enrichment Enrichment cluster_ms Mass Spectrometry start Biological Sample (Cells or Lysate) labeling Incubate with Alkyne-Tagged Probe start->labeling click Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) with Biotin-Azide labeling->click enrich Streptavidin Affinity Purification click->enrich digest On-Bead or Elution & Tryptic Digest enrich->digest ms LC-MS/MS Analysis digest->ms data Data Analysis (Protein ID & Quantification) ms->data

Caption: General workflow for chemoproteomic analysis using alkyne-tagged probes.

A critical consideration for mass spectrometry is the identification of the modified peptide. The addition of the labeling reagent and the biotin tag after click chemistry results in a significant mass shift on the modified peptide, which can affect its ionization and fragmentation behavior. Specialized search algorithms that account for this mass modification are required for successful identification.

Detailed Experimental Protocols

Here, we provide standardized, step-by-step protocols for cell lysate labeling, click chemistry, and sample preparation for mass spectrometry.

Part 1: Protein Labeling in Cell Lysate

1.1. Lysate Preparation:

  • Harvest cultured cells and wash twice with cold phosphate-buffered saline (PBS).

  • Resuspend the cell pellet in lysis buffer (e.g., 50 mM Tris-HCl, pH 7.4, 150 mM NaCl, 1% NP-40, and protease inhibitors).

  • Lyse the cells by sonication on ice.

  • Clarify the lysate by centrifugation at 14,000 x g for 15 minutes at 4°C.

  • Determine the protein concentration of the supernatant using a standard protein assay (e.g., BCA).

1.2. Labeling Reaction:

  • Dilute the cell lysate to a final concentration of 1-2 mg/mL with lysis buffer.

  • Prepare a stock solution of the alkyne-tagged probe (Sulfonyl Fluoride, Iodoacetamide, Maleimide, or NHS-Ester) in DMSO.

  • Add the probe to the lysate to the desired final concentration (typically 10-100 µM).

  • Incubate the reaction for 1-2 hours at room temperature with gentle rotation. For NHS-ester labeling, the reaction is often performed at a slightly basic pH (8.0-8.5) to ensure the deprotonation of lysine amines.[15]

Part 2: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

2.1. Reagent Preparation:

  • Prepare a stock solution of biotin-azide in DMSO (e.g., 10 mM).

  • Prepare a stock solution of copper(II) sulfate (CuSO₄) in water (e.g., 50 mM).

  • Prepare a stock solution of a reducing agent, such as tris(2-carboxyethyl)phosphine (TCEP) or sodium ascorbate, in water (e.g., 50 mM).

  • Prepare a stock solution of a copper chelating ligand, such as tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine (TBTA), in DMSO (e.g., 10 mM).

2.2. Click Reaction:

  • To the labeled lysate from Part 1.2, add the click chemistry reagents in the following order, vortexing gently after each addition:

    • Biotin-azide (final concentration: 100 µM)

    • TCEP or sodium ascorbate (final concentration: 1 mM)

    • TBTA (final concentration: 100 µM)

    • CuSO₄ (final concentration: 1 mM)

  • Incubate the reaction for 1 hour at room temperature with gentle rotation.

Part 3: Enrichment and Sample Preparation for Mass Spectrometry

3.1. Streptavidin Enrichment:

  • Equilibrate streptavidin-agarose beads by washing three times with lysis buffer.

  • Add the equilibrated beads to the click-reacted lysate.

  • Incubate for 1-2 hours at 4°C with gentle rotation to capture the biotinylated proteins.

  • Wash the beads extensively to remove non-specifically bound proteins. A typical wash series would be:

    • Twice with 1% SDS in PBS

    • Twice with 8 M urea in 100 mM Tris-HCl, pH 8.5

    • Twice with PBS

3.2. On-Bead Digestion:

  • Resuspend the washed beads in a digestion buffer (e.g., 2 M urea in 100 mM Tris-HCl, pH 8.5).

  • Reduce the proteins by adding dithiothreitol (DTT) to a final concentration of 10 mM and incubating for 30 minutes at 37°C.

  • Alkylate the cysteines by adding iodoacetamide to a final concentration of 20 mM and incubating for 30 minutes at room temperature in the dark.

  • Add trypsin (e.g., 1 µg per 50 µL of bead slurry) and incubate overnight at 37°C with shaking.

  • Collect the supernatant containing the tryptic peptides.

  • Acidify the peptides with formic acid to a final concentration of 1% and desalt using a C18 StageTip before LC-MS/MS analysis.

Visualizing the Chemical Logic

The choice of labeling reagent is fundamentally a choice of which amino acid to target. The following diagram illustrates the reactivity of the different probe classes.

reactivity cluster_probes Labeling Probes cluster_residues Target Amino Acid Residues SF Sulfonyl Fluoride (e.g., [4-(Prop-2-yne-1-sulfonyl)phenyl]methanol) Ser Serine SF->Ser Tyr Tyrosine SF->Tyr Lys Lysine SF->Lys IAA Iodoacetamide-Alkyne Cys Cysteine IAA->Cys Mal Maleimide-Alkyne Mal->Cys NHS NHS-Ester-Alkyne NHS->Lys Nterm N-terminus NHS->Nterm

Caption: Reactivity of different classes of protein labeling probes towards specific amino acid residues.

Conclusion and Future Perspectives

The selection of a chemical probe for mass spectrometry-based proteomics is a critical decision that profoundly influences the experimental outcome. [4-(Prop-2-yne-1-sulfonyl)phenyl]methanol and other sulfonyl fluoride probes offer a unique and versatile approach to protein labeling, expanding the accessible proteome beyond the reach of traditional cysteine- or lysine-reactive reagents. Their ability to target multiple nucleophilic residues in a context-dependent manner makes them particularly valuable for exploratory studies and for profiling diverse enzyme families.

However, the established and highly specific iodoacetamide, maleimide, and NHS-ester probes remain indispensable tools in the chemical biologist's arsenal. The high reactivity and selectivity of cysteine-targeting probes are ideal for activity-based protein profiling, while the broad coverage of lysine-reactive probes is well-suited for general protein labeling and identification.

Ultimately, the optimal choice of labeling reagent will depend on the specific research question, the nature of the biological system under investigation, and the available analytical resources. By understanding the underlying chemistry, reactivity profiles, and experimental considerations of each class of probe, researchers can design more effective and insightful chemoproteomic experiments. The continued development of novel reactive warheads and bioorthogonal chemistries promises to further expand our ability to map the complexities of the proteome and accelerate discoveries in biology and medicine.

References

  • Basting, D., et al. (2012). Sulfonyl fluoride analogues as activity-based probes for serine proteases. PubMed.
  • Zhao, Q., et al. (2017). Broad-Spectrum Kinase Profiling in Live Cells with Lysine-Targeted Sulfonyl Fluoride Probes. eScholarship.
  • Backus, K. M., et al. (2021). Direct target site identification of a sulfonyl-triazole covalent kinase probe by LC-MS chemical proteomics. PMC.
  • Jones, L. H., et al. (2015). Rational Targeting of Active-Site Tyrosine Residues Using Sulfonyl Fluoride Probes.
  • Shannon, D. A., et al. (2014). NHS-Esters As Versatile Reactivity-Based Probes for Mapping Proteome-Wide Ligandable Hotspots. PMC.
  • Hahm, H. S., et al. (2020). Strategies for Tuning the Selectivity of Chemical Probes that Target Serine Hydrolases. Stanford Medicine.
  • Abo, M., et al. (2018). Isotopically-Labeled Iodoacetamide-Alkyne Probes for Quantitative Cysteine-Reactivity Profiling. PubMed.
  • Adelmund, S., et al. (2018). Light-Activated Proteomic Labeling via Photocaged Bioorthogonal Non-Canonical Amino Acids. SciSpace.
  • Narayanan, A., & Jones, L. H. (2015). Sulfonyl fluorides as privileged warheads in chemical biology. RSC Publishing.
  • Weerapana, E., et al. (2017). Isotopically-Labeled Iodoacetamide-alkyne Probes for Quantitative Cysteine-Reactivity Profiling. PMC.
  • Armistead, F. J., et al. (2021). Chemoproteomic profiling of kinases in live cells using electrophilic sulfonyl triazole probes. RSC Publishing.
  • Backus, K. M., et al. (2021). Direct Target Site Identification of a Sulfonyl-Triazole Covalent Kinase Probe by LC-MS Chemical Proteomics. PubMed.
  • Basting, D., et al. (2012). Sulfonyl Fluoride Analogues as Activity-Based Probes for Serine Proteases.
  • Chen, Z., et al. (2023). Chemical labeling and proteomics for characterization of unannotated small and alternative open reading frame-encoded polypeptides. Portland Press.
  • Willems, L. I., et al. (2013). Chemical Proteomics with Sulfonyl Fluoride Probes Reveals Selective Labeling of Functional Tyrosines in Glutathione Transferases.
  • Lumiprobe. (n.d.).
  • Dieterich, D. C., et al. (2007). Labeling, detection and identification of newly synthesized proteomes with bioorthogonal non-canonical amino-acid tagging.
  • Witte, M. D., et al. (2020). A straightforward approach for bioorthogonal labeling of proteins and organelles in live mammalian cells, using a short peptide tag. PMC.
  • Verhelst, S. H. L., et al. (2020). Bioorthogonal Reactions in Activity-Based Protein Profiling. White Rose Research Online.
  • Yang, B., et al. (2018). Proximity-enhanced SuFEx chemical cross-linker for specific and multitargeting cross-linking mass spectrometry. PNAS.
  • Kalli, A., & Hakansson, K. (2024). A Mass Spectrometry Strategy for Protein Quantification Based on the Differential Alkylation of Cysteines Using Iodoacetamide and Acrylamide. MDPI.
  • Kalli, A., & Hakansson, K. (2024). (PDF) A Mass Spectrometry Strategy for Protein Quantification Based on the Differential Alkylation of Cysteines Using Iodoacetamide and Acrylamide.
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  • Glen Research. (2021). Glen Report 33-13: Application Note – Protein Labeling with NHS Esters. Glen Research.
  • Richards, S. L., et al. (2022). Quantitative Mapping of NHS Ester–Protein Reactivity Using Native Top-Down Mass Spectrometry. chem.ox.ac.uk.
  • Murphy, M. P., et al. (2021).
  • Lumiprobe. (n.d.). NHS Ester Labeling of Biomolecules Containing Primary Amino Groups. Lumiprobe.
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A Tale of Two Clicks: A Senior Application Scientist's Guide to CuAAC vs. SPAAC

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of modern chemical biology and drug development, the ability to selectively and efficiently conjugate molecules in complex biological environments is paramount. "Click chemistry," a term coined by K.B. Sharpless, describes a class of reactions that are rapid, high-yielding, and produce minimal byproducts[1][2]. Among these, the azide-alkyne cycloaddition has emerged as a particularly powerful tool. This guide provides a comprehensive, data-driven comparison of the two leading variants of this reaction: the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) and the Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC). As a senior application scientist, my aim is to equip you with the in-depth technical knowledge and practical insights necessary to choose the optimal strategy for your research.

The Foundational Principle: Huisgen 1,3-Dipolar Cycloaddition

Both CuAAC and SPAAC are rooted in the Huisgen 1,3-dipolar cycloaddition, a reaction between an azide and an alkyne to form a stable triazole ring[3][4]. The thermal Huisgen cycloaddition, however, requires elevated temperatures and often results in a mixture of 1,4- and 1,5-regioisomers, rendering it unsuitable for most biological applications[4][5]. CuAAC and SPAAC represent two elegant solutions to overcome these limitations, each with its own distinct mechanism and set of advantages.

The Workhorse: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

CuAAC has become a cornerstone of bioconjugation due to its remarkable rate acceleration and exquisite regioselectivity, exclusively yielding the 1,4-disubstituted triazole[3][5]. This reaction relies on a copper(I) catalyst to orchestrate the cycloaddition.

Mechanism of Action

The catalytic cycle of CuAAC involves the formation of a copper-acetylide intermediate. The copper(I) catalyst, often generated in situ from a copper(II) salt and a reducing agent like sodium ascorbate, coordinates to the terminal alkyne[4][6][7]. This coordination increases the acidity of the terminal proton, facilitating the formation of the copper acetylide[4][6]. The azide then coordinates to the copper center, and a stepwise reaction ensues, leading to the formation of a six-membered copper metallacycle that ultimately rearranges to the stable triazole product[6][8].

CuAAC_Mechanism cluster_0 CuAAC Catalytic Cycle Cu(I) Cu(I) Cu-Acetylide Cu(I)-Acetylide Intermediate Cu(I)->Cu-Acetylide + Alkyne Alkyne Alkyne Azide Azide Triazole Triazole Triazole->Cu(I) Product Release Metallacycle Six-membered Cu Metallacycle Cu-Acetylide->Metallacycle + Azide Metallacycle->Triazole Rearrangement

Caption: Catalytic cycle of the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).

The Double-Edged Sword: The Role of Copper

The copper catalyst is both the key to CuAAC's efficiency and its primary drawback. While it accelerates the reaction by a factor of 10⁷ to 10⁸ compared to the uncatalyzed version, the cytotoxicity of copper ions is a significant concern for applications in living systems[2][8][9]. Copper(I) can generate reactive oxygen species (ROS), leading to cellular damage and apoptosis[10][11].

To mitigate this toxicity, a variety of copper-chelating ligands have been developed[11][12]. Ligands such as tris(benzyltriazolylmethyl)amine (TBTA) and its water-soluble derivatives not only stabilize the copper(I) oxidation state, reducing ROS generation, but also accelerate the reaction rate[12][13]. More advanced strategies involve the use of copper-chelating azides, which position the copper catalyst in close proximity to the reacting partners, further enhancing reaction efficiency at low copper concentrations[12][14][15].

The Bioorthogonal Champion: Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)

For applications where copper toxicity is intolerable, such as in vivo imaging and live-cell labeling, SPAAC offers a powerful, catalyst-free alternative[16]. This reaction harnesses the energy stored in a strained cyclooctyne to drive the cycloaddition with an azide.

Mechanism of Action

The driving force behind SPAAC is the release of ring strain in the cyclooctyne upon reaction with the azide[17]. The significant distortion of the alkyne bond in the eight-membered ring lowers the activation energy of the cycloaddition, allowing the reaction to proceed rapidly at physiological temperatures without the need for a catalyst[17][18]. The reaction is a concerted [3+2] cycloaddition, leading to the formation of a triazole product[17][19].

SPAAC_Mechanism cluster_1 SPAAC Reaction Strained_Alkyne Strained Cyclooctyne Transition_State Concerted Transition State Strained_Alkyne->Transition_State + Azide Azide Azide Triazole Triazole Transition_State->Triazole Ring Strain Release

Caption: General mechanism of the Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC).

The Trade-Offs: Kinetics and Steric Bulk

While SPAAC's biocompatibility is a major advantage, it generally exhibits slower reaction kinetics compared to CuAAC[20][21]. The rate of SPAAC is highly dependent on the structure of the cyclooctyne, with more strained and electronically activated cyclooctynes reacting faster[18][22][23]. The development of various cyclooctyne derivatives, such as dibenzocyclooctynes (DBCO) and bicyclo[6.1.0]nonyne (BCN), has significantly improved reaction rates, making SPAAC a viable option for many biological applications[16][24]. However, these strained alkynes are often larger and more hydrophobic than the simple terminal alkynes used in CuAAC, which can sometimes impact the properties of the labeled biomolecule[20][25].

Head-to-Head Comparison: CuAAC vs. SPAAC

The choice between CuAAC and SPAAC is a critical decision that depends on the specific requirements of your experiment. The following table provides a quantitative comparison of key parameters to guide your selection.

FeatureCopper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)
Catalyst Copper(I)None
Biocompatibility Lower, due to copper cytotoxicity. Can be improved with ligands.[11][26][27]High, suitable for in vivo and live-cell applications.[16][25]
Second-Order Rate Constant (M⁻¹s⁻¹) 1 to 100 (highly dependent on ligand and conditions)[13]10⁻³ to >1 (highly dependent on cyclooctyne structure)[22][28][29]
Regioselectivity Exclusively 1,4-disubstituted triazole.[2][5]Mixture of regioisomers (though often inconsequential for bioconjugation).[30]
Reactant Size Small terminal alkyne.Bulky and often hydrophobic cyclooctyne.[20]
Reaction Conditions Aqueous or organic solvents, wide pH range (4-12).[8]Physiological conditions (aqueous, neutral pH, 37°C).[16]

Experimental Protocols

To provide a practical context, here are representative, step-by-step methodologies for performing CuAAC and SPAAC for protein labeling.

Experimental Protocol 1: CuAAC Labeling of an Alkyne-Modified Protein

This protocol describes the labeling of a protein containing a genetically encoded alkyne-bearing amino acid with an azide-functionalized fluorescent dye.

Materials:

  • Alkyne-modified protein (e.g., containing p-ethynyl-L-phenylalanine) in a suitable buffer (e.g., PBS, pH 7.4).

  • Azide-fluorophore conjugate (e.g., Azide-PEG4-Fluorophore).

  • Copper(II) sulfate (CuSO₄) stock solution (e.g., 50 mM in water).

  • Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) stock solution (e.g., 250 mM in water).

  • Sodium ascorbate stock solution (freshly prepared, e.g., 500 mM in water).

  • Desalting column (e.g., PD-10).

Procedure:

  • Prepare the protein solution to a final concentration of 10-50 µM in the reaction buffer.

  • Add the azide-fluorophore conjugate to the protein solution to a final concentration of 100-250 µM.

  • In a separate microcentrifuge tube, prepare the catalyst premix by adding CuSO₄ to the THPTA solution in a 1:5 molar ratio. Vortex briefly.

  • Initiate the reaction by adding the CuSO₄/THPTA premix to the protein/azide solution to a final copper concentration of 100-500 µM.

  • Immediately add the freshly prepared sodium ascorbate solution to a final concentration of 2.5-5 mM.

  • Incubate the reaction mixture at room temperature for 1-2 hours with gentle shaking.

  • Quench the reaction by adding EDTA to a final concentration of 10 mM.

  • Remove the excess reagents and purify the labeled protein using a desalting column equilibrated with the desired storage buffer.

  • Analyze the labeling efficiency by SDS-PAGE with in-gel fluorescence scanning and/or mass spectrometry.

Experimental Protocol 2: SPAAC Labeling of an Azide-Modified Protein

This protocol outlines the labeling of a protein containing a metabolically incorporated azido sugar with a cyclooctyne-functionalized probe.

Materials:

  • Azide-modified protein (e.g., a glycoprotein with azido-sialic acids) in a biocompatible buffer (e.g., PBS, pH 7.4).

  • Cyclooctyne-probe conjugate (e.g., DBCO-Biotin).

  • Desalting column or dialysis cassette.

Procedure:

  • Prepare the azide-modified protein solution to a final concentration of 10-50 µM in the reaction buffer.

  • Add the cyclooctyne-probe conjugate to the protein solution to a final concentration of 100-250 µM.

  • Incubate the reaction mixture at 37°C for 2-12 hours (the reaction time will depend on the specific cyclooctyne and azide). Gentle agitation is recommended.

  • Purify the labeled protein to remove unreacted probe using a desalting column or by dialysis against a suitable buffer.

  • Confirm the successful conjugation using an appropriate method, such as a Western blot with a streptavidin-HRP conjugate for biotinylated proteins.

Conclusion and Future Perspectives

Both CuAAC and SPAAC are indispensable tools in the modern researcher's arsenal. CuAAC offers unparalleled speed and efficiency for in vitro applications where the presence of a catalyst is acceptable. The continuous development of more effective and biocompatible ligands is expanding its utility, even for some live-cell applications under carefully controlled conditions[10][13][26].

SPAAC, on the other hand, stands as the undisputed champion for bioorthogonal chemistry in living systems[16][25]. Its catalyst-free nature ensures minimal perturbation of biological processes, making it the go-to method for in vivo imaging, drug targeting, and studying biomolecules in their native environment[25]. The ongoing quest for more reactive and synthetically accessible cyclooctynes continues to push the boundaries of what is possible with this remarkable reaction[18][22][23].

Ultimately, the choice between CuAAC and SPAAC is not about which reaction is "better," but which is the right tool for the job. By understanding the fundamental principles, kinetics, and practical considerations of each, researchers can confidently select the optimal click chemistry strategy to advance their scientific endeavors. The continued innovation in both catalyzed and strain-promoted cycloadditions promises an exciting future for the precise and elegant chemical modification of matter, from small molecules to living organisms.

References

  • Organic Chemistry Portal. (n.d.). Click Chemistry Azide-Alkyne Cycloaddition. Retrieved from [Link]

  • López, X., Fajarí, L., & González, L. (2015). Understanding the mechanism and regioselectivity of the copper(i) catalyzed [3 + 2] cycloaddition reaction between azide and alkyne: a systematic DFT study. Physical Chemistry Chemical Physics, 17(24), 15893-15904. Retrieved from [Link]

  • Kennedy, D. C., et al. (2011). Cellular consequences of copper complexes used to catalyze bioorthogonal click reactions. Journal of the American Chemical Society, 133(44), 17993-18001. Retrieved from [Link]

  • Taran, F., et al. (2011). Copper-chelating azides for efficient click conjugation reactions in complex media. Angewandte Chemie International Edition, 50(37), 8554-8557. Retrieved from [Link]

  • Fokin, V. V., & Sharpless, K. B. (2008). Copper-catalyzed azide–alkyne cycloaddition (CuAAC) and beyond: new reactivity of copper(i) acetylides. Accounts of Chemical Research, 41(2), 157-164. Retrieved from [Link]

  • Wikipedia. (2023, December 29). Azide-alkyne Huisgen cycloaddition. Retrieved from [Link]

  • G. S. C. R. Kumar, et al. (2019). Recent applications of click chemistry in drug discovery. Expert Opinion on Drug Discovery, 14(7), 671-685. Retrieved from [Link]

  • Kennedy, D. C., et al. (2011). Cellular Consequences of Copper Complexes Used To Catalyze Bioorthogonal Click Reactions. Journal of the American Chemical Society, 133(44), 17993-18001. Retrieved from [Link]

  • Jiang, H., et al. (2017). Development and Applications of the Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) as a Bioorthogonal Reaction. Molecules, 22(10), 1699. Retrieved from [Link]

  • G. S. C. R. Kumar, et al. (2019). Recent applications of click chemistry in drug discovery. Expert Opinion on Drug Discovery, 14(7), 671-685. Retrieved from [Link]

  • Svatunek, D., et al. (2021). Concerted mechanism of the strain-promoted alkyne-azide cycloaddition. Current Opinion in Biotechnology, 71, 149-156. Retrieved from [Link]

  • Singh, S., et al. (2023). Click chemistry in drug development recent trends and application. Research Journal of Pharmacy and Technology, 16(11), 5434-5440. Retrieved from [Link]

  • Yilmaz, G., & Akgun, M. (2021). The Use of Click Chemisty in Drug Development Applications. Journal of the Turkish Chemical Society, Section A: Chemistry, 8(2), 527-546. Retrieved from [Link]

  • Li, N., et al. (2013). Copper-catalyzed click reaction on/in live cells. Chemical Science, 4(10), 4033-4038. Retrieved from [Link]

  • Taran, F., et al. (2011). Copper-Chelating Azides for Efficient Click Conjugation Reactions in Complex Media. Angewandte Chemie International Edition, 50(37), 8554-8557. Retrieved from [Link]

  • da Silva, A. C. A., et al. (2021). The effects of buffer, pH, and temperature upon SPAAC reaction rates. Organic & Biomolecular Chemistry, 19(39), 8511-8520. Retrieved from [Link]

  • Al-Mughaid, H., et al. (2024). Click Chemistry: Reaction Rates and Their Suitability for Biomedical Applications. Chemical Reviews. Retrieved from [Link]

  • van den Elst, H., et al. (2011). Strain-Promoted Alkyne-Azide Cycloadditions (SPAAC) Reveal New Features of Glycoconjugate Biosynthesis. Journal of the American Chemical Society, 133(41), 16548-16559. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthetic schemes of click reactions: CuAAC (A), SPAAC (B), Diels-Alder.... Retrieved from [Link]

  • Urata, Y., et al. (2020). Experimental and theoretical elucidation of SPAAC kinetics for strained alkyne-containing cycloparaphenylenes. Chemical Science, 11(35), 9478-9484. Retrieved from [Link]

  • van der Ende, M. Y., et al. (2018). Towards understanding the kinetic behaviour and limitations in photo-induced copper(I) catalyzed azide-alkyne cycloaddition (CuAAC) reactions. Polymer Chemistry, 9(4), 413-422. Retrieved from [Link]

  • Jiang, H., et al. (2017). Development and Applications of the Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) as a Bioorthogonal Reaction. Molecules, 22(10), 1699. Retrieved from [Link]

  • Ojeda-Porras, A., & Ojeda-Porras, D. (2022). Exploring Metal-Free Click Reactions: New Frontiers in Glycochemistry and Bioconjugation. ACS Omega, 7(30), 26084-26107. Retrieved from [Link]

  • Creative Biolabs. (n.d.). Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC). Retrieved from [Link]

  • Peschke, B., et al. (2019). Biocompatible Azide-Alkyne "Click" Reactions for Surface Decoration of Glyco-Engineered Cells. Bioconjugate Chemistry, 30(5), 1461-1472. Retrieved from [Link]

  • Wang, H., et al. (2018). Tetra-fluorinated aromatic azide for highly efficient bioconjugation in living cells. RSC Advances, 8(41), 23112-23115. Retrieved from [Link]

  • Martins, P. F., et al. (2019). A kinetics study of copper-catalysed click reactions in ionic liquids. Physical Chemistry Chemical Physics, 21(27), 14811-14819. Retrieved from [Link]

  • ResearchGate. (n.d.). Kinetic study of SpAAC reaction. A) A time-course of the.... Retrieved from [Link]

  • Oreate AI Blog. (2026, January 8). Unraveling the Strain-Promoted Azide-Alkyne Cycloaddition: A New Frontier in Click Chemistry. Retrieved from [Link]

  • Ghosh, S., et al. (2024). Development of Novel Immobilized Copper–Ligand Complex for Click Chemistry of Biomolecules. International Journal of Molecular Sciences, 25(9), 5005. Retrieved from [Link]

  • Uttamapinant, C., et al. (2012). Fast, Cell-compatible Click Chemistry with Copper-chelating Azides for Biomolecular Labeling. Angewandte Chemie International Edition, 51(24), 5852-5856. Retrieved from [Link]

  • Urata, Y., et al. (2020). Experimental and theoretical elucidation of SPAAC kinetics for strained alkyne-containing cycloparaphenylenes. Chemical Science, 11(35), 9478-9484. Retrieved from [Link]

  • Barluenga, S., et al. (2022). Copper-Catalyzed Azide–Alkyne Cycloaddition (CuAAC) by Functionalized NHC-Based Polynuclear Catalysts: Scope and Mechanistic Insights. Organometallics, 41(15), 1936-1946. Retrieved from [Link]

  • Alonso, F., et al. (2020). Recent Progress of Cu-Catalyzed Azide-Alkyne Cycloaddition Reactions (CuAAC) in Sustainable Solvents: Glycerol, Deep Eutectic Solvents, and Aqueous Media. Molecules, 25(9), 2015. Retrieved from [Link]

Sources

Definitive Validation: A Comparative Guide to Confirming Protein Modification Site-Specificity via Mutagenesis

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Crisis of Causality

In the era of high-throughput proteomics, identifying a Post-Translational Modification (PTM) is no longer the bottleneck; proving its function is. Mass Spectrometry (MS) can map a phosphorylation event to a specific peptide with high confidence, but it cannot tell you if that phosphate drives a cellular phenotype or is merely a "bystander" event.

This guide objectively compares Site-Directed Mutagenesis (SDM) against alternative validation methods. While MS provides structural evidence and antibodies provide detection, mutagenesis remains the only method that establishes causality . By genetically "locking" a residue into a non-modifiable or permanently modified state, researchers create a self-validating system to definitively link a specific residue to a biological function.

Comparative Technology Assessment

The following table contrasts the three primary modalities for PTM site confirmation. Note that while MS and Antibodies are detection tools, Mutagenesis is a functional probe.

FeatureSite-Directed Mutagenesis (SDM) Mass Spectrometry (MS) Modification-Specific Antibodies
Primary Output Causality (Phenotypic change)Identity (Mass shift & location)Presence (Signal intensity)
Site Specificity Absolute (Single residue resolution)High (Dependent on fragmentation)Variable (High risk of cross-reactivity)
Functional Insight Direct (Gain/Loss of function)Inferential (Correlative)None (Detection only)
Key Limitation Risk of structural perturbationAmbiguity in repetitive sequencesEpitope masking / Non-specific binding
Cost/Time Low cost / 1-2 weeksHigh cost / DaysHigh cost / Months (development)
Verdict Gold Standard for Validation Gold Standard for Discovery Standard for Routine Detection

Strategic Framework: The Genetic Switch

To validate a PTM, you must perturb the system. Mutagenesis offers two distinct strategies: Loss-of-Function (Block) and Gain-of-Function (Mimic) .

The Logic of Residue Substitution
  • Phosphorylation (Ser/Thr/Tyr):

    • The Block (Null): Mutate to Alanine (A) or Phenylalanine (F) . This removes the hydroxyl group, preventing phosphorylation.

    • The Mimic: Mutate to Aspartate (D) or Glutamate (E) . These residues carry a negative charge that mimics the phosphate group.[1]

    • Expert Insight:Caution with Mimetics. A phosphate group has a charge of roughly -2 at physiological pH and a large hydration shell. D/E only carry a -1 charge and are smaller. A "failed" mimetic does not disprove the site; it may simply be an imperfect structural substitute [1].

  • Ubiquitination/Acetylation (Lys):

    • The Block: Mutate to Arginine (R) . This preserves the positive charge and structural integrity but removes the amine acceptor site.

    • Avoid: Mutating Lysine to Alanine (K

      
      A). This removes the charge entirely, often destabilizing the protein structure regardless of PTM status [2].
      
Visualization: The Validation Logic Flow

PTM_Validation_Logic Start Candidate PTM Site Identified (e.g., Ser-473) Design Design Mutants Start->Design Null Phospho-Null (Ser -> Ala) Design->Null Mimic Phospho-Mimic (Ser -> Glu) Design->Mimic Assay Functional Assay (Kinase Activity / Localization) Null->Assay Mimic->Assay Result1 Loss of Function vs WT Assay->Result1 Null Mutant Result2 Constitutive Activity vs WT Assay->Result2 Mimic Mutant Conclusion1 VALIDATED: Site is Essential Result1->Conclusion1 Conclusion3 INCONCLUSIVE: Structural Defect? Result1->Conclusion3 If WT also fails Conclusion2 VALIDATED: Site Drives Function Result2->Conclusion2

Figure 1: Decision matrix for validating a phosphorylation site. The parallel generation of Null and Mimic mutants provides a self-controlling system to distinguish PTM function from structural artifacts.

Experimental Protocol: The Self-Validating System

This protocol utilizes a high-fidelity, inverse PCR approach (similar to QuikChange™), which is superior to traditional overlap extension for simple point mutations due to speed and reduced error rates.

Phase 1: In Silico Design & Primer Engineering
  • Objective: Create primers that introduce the mutation while annealing perfectly to the template.

  • Standard:

    • Length: 25–45 bp.

    • Tm:

      
       78°C (calculated using nearest-neighbor method).
      
    • Mutation Placement: Exact center of the primer.

    • Expert Tip: For high-GC targets, add 5% DMSO to the PCR reaction to prevent secondary structure formation.

Phase 2: The Mutagenesis Workflow
  • Template Preparation:

    • Isolate plasmid DNA from an E. coli dam+ strain (e.g., DH5

      
      ). This ensures the parental DNA is methylated, which is critical for step 3.
      
  • Mutant Strand Synthesis (PCR):

    • Reagent: High-Fidelity DNA Polymerase (e.g., Phusion or Q5). Do not use Taq ; it lacks proofreading and introduces unwanted errors.

    • Cycle:

      • 98°C (30s) - Denature

      • 18 cycles of: 98°C (10s)

        
         55-65°C (30s) 
        
        
        
        72°C (30-60s/kb).
      • 72°C (5 min) - Final Extension.

  • Parental Strand Elimination (The Selection Step):

    • Add 1

      
      L DpnI  restriction enzyme directly to the PCR product.
      
    • Incubate at 37°C for 1 hour.

    • Mechanism:[2][3][4][5][6] DpnI specifically digests methylated DNA (the parental template).[7] The newly synthesized PCR product (containing the mutation) is unmethylated and survives [3].

  • Transformation:

    • Transform 2

      
      L of the digested product into competent E. coli.
      
Phase 3: Validation (The "Trust" Step)

Before functional testing, you must validate the genetic construct.

  • Sanger Sequencing: Sequence the entire Open Reading Frame (ORF), not just the mutation site, to ensure the polymerase did not introduce silent errors elsewhere.

  • Expression Check: Transfect the mutant into mammalian cells (e.g., HEK293) alongside Wild Type (WT). Perform a Western Blot to confirm the mutant expresses at similar levels to WT. If the mutant is unstable/degraded, functional data is invalid.

Data Presentation & Interpretation

When publishing, data should be visualized to allow direct comparison between WT, Null, and Mimic.

Expected Outcomes Table
GenotypePTM StatusExpected Phenotype (if PTM is activating)Interpretation
Wild Type (WT) ModifiableInducible (Requires stimulus)Baseline Control
Mutant S

A (Null)
UnmodifiableLoss of Function (Even with stimulus)Confirms site necessity
Mutant S

E (Mimic)
Permanently "On"Constitutive Activity (No stimulus needed)Confirms site sufficiency
Empty Vector NoneNoneNegative Control
Visualization: Experimental Workflow

Experimental_Workflow Step1 1. PCR with Mutagenic Primers Step2 2. DpnI Digestion (Remove Parental DNA) Step1->Step2 Step3 3. Transformation & Sequencing Step2->Step3 Step4 4. Transfection (HEK293/HeLa) Step3->Step4 Step5 5. Western Blot / Activity Assay Step4->Step5

Figure 2: Step-by-step workflow from primer design to functional readout. DpnI digestion is the critical checkpoint for removing non-mutated background.

References

  • Dissmeyer, N., & Schnittger, A. (2011). Use of phosphomimetic mutations to study the role of serine/threonine phosphorylation.[1] Methods in Molecular Biology. Link

  • Catic, A., et al. (2004). Ubiquitin modification of the proteasome.[8] Nature. Link

  • Weiner, M. P., et al. (1994). Site-directed mutagenesis of double-stranded plasmid DNA using DpnI selection. Gene. Link

  • Mann, M., & Jensen, O. N. (2003). Proteomic analysis of post-translational modifications. Nature Biotechnology. Link

  • Hunter, T. (2000). Signaling—2000 and beyond. Cell. Link

Sources

Safety Operating Guide

Personal Protective Equipment (PPE) & Handling Guide: [4-(Prop-2-yne-1-sulfonyl)phenyl]methanol

Author: BenchChem Technical Support Team. Date: February 2026

Core Directive: The Precautionary Principle

Immediate Action Required: Treat [4-(Prop-2-yne-1-sulfonyl)phenyl]methanol (CAS: 1092502-80-5 / Analogous structures) as a High-Potency Pharmacophore Intermediate .

As a researcher handling this specific functionalized sulfone, you are likely utilizing it for "click" chemistry (CuAAC) or as an electrophilic protein probe. Do not rely solely on generic Safety Data Sheets (SDS). Because specific toxicological data (LD50, mutagenicity) is often sparse for specialized linkers, you must operate under the Universal Precaution for Novel Intermediates .

The Scientific Reality: This molecule contains two distinct reactive domains:

  • Propargyl Sulfone Moiety: A potential electrophile. While useful for synthesis, electrophilic sulfones can react with biological nucleophiles (cysteine residues), posing a risk of skin sensitization and chemical burns .

  • Benzylic Alcohol: Generally stable, but increases polarity and potential for mucosal irritation.

Risk Assessment & PPE Matrix

The following PPE selection is based on the "Carrier Solvent Protocol." Once this solid is dissolved, the breakthrough time of your glove is determined by the solvent, not the solute, but the consequence of breakthrough is exposure to the potent solute.

Hazard Identification Table
Hazard ClassSource FeaturePhysiological Risk
Sensitizer Propargyl SulfonePotential to bind skin proteins (haptenization), leading to allergic dermatitis.
Irritant Sulfonyl/AlcoholRespiratory tract irritation if dust is inhaled. Eye damage (particulate abrasion/chemical burn).
Reactivity Terminal AlkyneStable under ambient conditions, but energetic if mixed with azides/copper in dry state.
PPE Selection Matrix

Select your PPE based on the operational state of the chemical.

Protective GearState A: Solid / Powder (Weighing & Transfer)State B: Solution (Reaction & Purification)
Hand Protection Double Nitrile Gloves (Standard 4-5 mil).Rationale: Sufficient for dry contact. Change immediately if punctured.Laminate / Silver Shield (if in DCM/DMF).Rationale: Nitrile degrades rapidly in DCM. If using DMSO/Methanol, Double Nitrile is acceptable (change every 15 mins).
Eye Protection Chemical Safety Goggles (Indirect Vent).Rationale: Prevents airborne dust entry.[1][2][3] Safety glasses are insufficient for fine powders.Safety Glasses with Side Shields .Rationale: Acceptable if working behind a sash. Use Face Shield if working with >100mL volumes.
Respiratory Fume Hood (Required). Rationale:[1][3][4] Do not weigh on an open bench. If hood airflow is <100 fpm, use N95/P100 respirator.Fume Hood (Required). Rationale: Solvent vapors carry the solute.
Body Defense Lab Coat (Buttoned, Cotton/Poly). Closed-toe shoes. Long pants.Chemical Apron (Tyvek/Rubber). Recommended if handling volumes >500mL or corrosive co-reagents.

Operational Protocol: Step-by-Step Handling

This protocol is designed to be self-validating. If a step fails (e.g., static makes weighing difficult), the protocol forces a pause to prevent contamination.

Phase 1: Preparation & Weighing

Objective: Containment of electrophilic dust.

  • Engineering Check: Verify Fume Hood flow is between 80–120 fpm (face feet per minute).

  • Static Control: Sulfones are often fluffy, electrostatic solids.

    • Action: Use an antistatic gun or wipe the spatula with an antistatic cloth before touching the powder.

    • Why? Static discharge can scatter the powder, creating an invisible contamination zone on the balance.

  • The "Boat-in-Jar" Method:

    • Place the weighing boat inside a secondary jar/beaker.

    • Transfer the solid into the boat while it is inside the jar.

    • Cap the jar before moving it from the balance to your reaction vessel.

    • Validation: If you see powder on the balance pan, your transfer technique failed. Clean immediately with a solvent-dampened tissue (treat tissue as haz-waste).

Phase 2: Solubilization & Reaction

Objective: Prevent permeation.

  • Solvent Choice:

    • This compound is likely soluble in DMSO, DMF, or DCM.[3]

    • Critical Warning: DMSO enhances skin permeability. If [4-(Prop-2-yne-1-sulfonyl)phenyl]methanol is dissolved in DMSO, a drop on your skin will carry the chemical through the dermal barrier instantly.

  • Reaction Setup:

    • If performing "Click Chemistry" (CuAAC), ensure the copper catalyst is added last to control the exotherm.

    • Vent the reaction vessel via a needle to an inert gas line (Nitrogen/Argon) to prevent pressure buildup if gas is evolved.

Phase 3: Disposal & Decontamination

Objective: Segregation of reactive moieties.

  • Quenching:

    • Ensure no unreacted azides are present in the waste stream if you used them (Azide + Alkyne + Copper = Triazole, which is safe; but unreacted Azide + DCM = Explosion risk).

  • Liquid Waste:

    • Dispose in "Halogenated Organic" (if DCM used) or "Non-Halogenated" (if DMSO/Methanol used).

  • Solid Waste:

    • Contaminated gloves and weighing boats go into "Hazardous Solid Waste" (yellow bag/bin), not regular trash.

Visualizing the Safety Workflow

The following diagram illustrates the decision logic for handling this compound, emphasizing the "Stop/Go" decision points for safety.

SafetyProtocol Start Start: Handling [4-(Prop-2-yne-1-sulfonyl)phenyl]methanol AssessState Assess Chemical State Start->AssessState SolidState Solid / Powder AssessState->SolidState LiquidState Solution (Dissolved) AssessState->LiquidState HoodCheck Is Fume Hood Flow > 80 fpm? SolidState->HoodCheck SolventCheck Identify Solvent LiquidState->SolventCheck Weighing Weighing Protocol (Use Static Control) Reaction Perform Reaction (Closed Vessel) Weighing->Reaction StopWork STOP: Fix Engineering Controls HoodCheck->StopWork No PPE_Solid PPE: Double Nitrile + Goggles HoodCheck->PPE_Solid Yes PPE_Solid->Weighing DCM_DMF Solvent: DCM or DMF SolventCheck->DCM_DMF DMSO_MeOH Solvent: DMSO or MeOH SolventCheck->DMSO_MeOH PPE_Laminate PPE: Laminate/Silver Shield Gloves DCM_DMF->PPE_Laminate PPE_Nitrile PPE: Double Nitrile (Change 15min) DMSO_MeOH->PPE_Nitrile PPE_Laminate->Reaction PPE_Nitrile->Reaction Disposal Disposal: Segregate from Azides Reaction->Disposal

Figure 1: Decision logic for PPE selection based on physical state and carrier solvent. Note the escalation to Laminate gloves when permeating solvents (DCM/DMF) are involved.

Emergency Response Plan

  • Skin Contact:

    • Immediacy: Do not wipe. Wiping drives the chemical deeper.

    • Flush: Rinse with lukewarm water for 15 minutes.

    • Soap: Use non-abrasive soap after the initial flush.

  • Eye Contact:

    • Flush: Use the eyewash station for a full 15 minutes. Hold eyelids open.

    • Medical: Seek evaluation.[2] Sulfones can cause delayed corneal clouding.

  • Spill (Solid):

    • Cover with wet paper towels (to prevent dust).

    • Scoop into a hazardous waste bag.

    • Clean area with 10% soap solution.

References

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press.[5] [Link]

  • Occupational Safety and Health Administration (OSHA). (n.d.). Personal Protective Equipment (PPE) Standards (29 CFR 1910.132). United States Department of Labor. [Link]

  • American Chemical Society. (2015). Identifying and Evaluating Hazards in Research Laboratories. ACS Center for Lab Safety. [Link]

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.